molecular formula C11H17Cl B14599872 1-Chlorodecahydro-1,6-methanonaphthalene CAS No. 61059-32-3

1-Chlorodecahydro-1,6-methanonaphthalene

Katalognummer: B14599872
CAS-Nummer: 61059-32-3
Molekulargewicht: 184.70 g/mol
InChI-Schlüssel: FIYWCUGYNRCYNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chlorodecahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H17Cl. It is a chlorinated derivative of decahydro-1,6-methanonaphthalene, which is a bicyclic hydrocarbon. This compound is known for its unique structure and properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Chlorodecahydro-1,6-methanonaphthalene typically involves the chlorination of decahydro-1,6-methanonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Chlorodecahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chlorodecahydro-1,6-methanonaphthalene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chlorodecahydro-1,6-methanonaphthalene involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

1-Chlorodecahydro-1,6-methanonaphthalene can be compared with other similar compounds, such as:

    Decahydro-1,6-methanonaphthalene: The non-chlorinated parent compound.

    Other Chlorinated Derivatives: Compounds with different positions of chlorination or multiple chlorine atoms.

The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

61059-32-3

Molekularformel

C11H17Cl

Molekulargewicht

184.70 g/mol

IUPAC-Name

3-chlorotricyclo[5.3.1.03,8]undecane

InChI

InChI=1S/C11H17Cl/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2

InChI-Schlüssel

FIYWCUGYNRCYNE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC3CCC2C(C1)(C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.